![molecular formula C13H21NO4 B571835 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1250997-29-5](/img/structure/B571835.png)
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a chemical compound with the CAS Number: 1250997-29-5 . Its IUPAC name is (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid . The compound has a molecular weight of 255.31 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is stored at refrigerator temperature .科学的研究の応用
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid has been used in the synthesis of various compounds, including peptides, natural products, and pharmaceuticals. It has also been used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs. It has been used in the synthesis of various small molecules, including anti-cancer compounds, antibiotics, and anti-inflammatory compounds. It has also been used in the synthesis of peptides, such as the cyclic peptide cyclohexyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAC-8-CA). This compound has also been used to study the mechanism of action of drugs, such as the anti-cancer drug doxorubicin.
作用機序
Target of Action
The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It’s known that the assembly of the 2-azabicyclo[321]octanes, which are related structures, is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Result of Action
Compounds with similar structures have shown significant potential in the field of drug discovery .
実験室実験の利点と制限
The main advantage of using 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid in laboratory experiments is its ability to catalyze chemical reactions. It can be used to synthesize a variety of small molecules, including peptides, natural products, and pharmaceuticals. It is also relatively easy to synthesize and is relatively stable in solution. However, its acidic properties can be a disadvantage, as it can lead to the formation of unwanted side products.
将来の方向性
There are several potential future directions for research on 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug discovery and development. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as peptides and natural products. Finally, further research could be done to explore its potential applications in the field of biochemistry and medicinal chemistry.
合成法
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid can be synthesized from the reaction of N-Boc-1,3-diaminopropane and 1-bromo-3-azabicyclo[3.2.1]octane in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the N-Boc-1,3-diaminopropane is reacted with the 1-bromo-3-azabicyclo[3.2.1]octane to form the intermediate compound, 1-bromo-3-azabicyclo[3.2.1]octane-8-carboxylic acid. In the second step, the intermediate compound is treated with an acid catalyst to form the desired product, this compound.
Safety and Hazards
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUHLURNVRVYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-29-5 |
Source


|
| Record name | 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

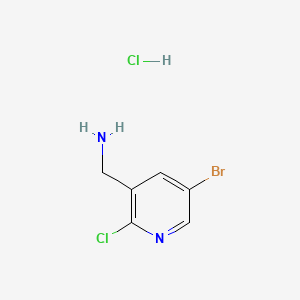
![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)
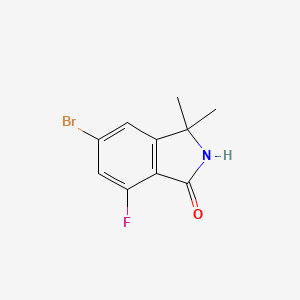


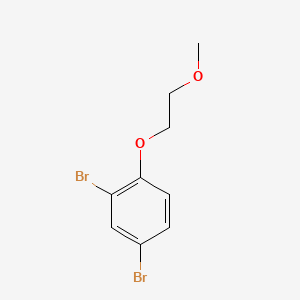

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
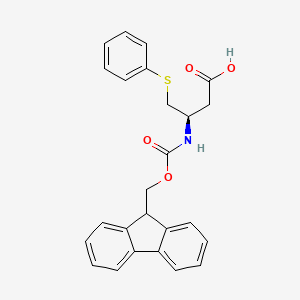
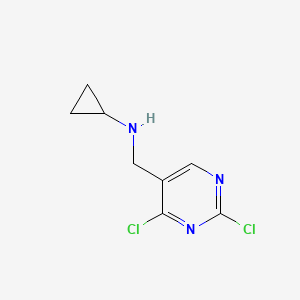


![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)
